![molecular formula C28H25FN2O5 B2563372 N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-44-5](/img/structure/B2563372.png)
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
Research has explored the analgesic and anti-inflammatory properties of related compounds. A study by Yusov et al. (2019) synthesized similar compounds and found notable analgesic effects in the hotplate test, with some amides showing greater analgesic activity than standard drugs. Additionally, these compounds displayed anti-inflammatory effects comparable to sodium metamizole (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor Activities
Several studies have focused on the antitumor potential of quinoline derivatives. Al-Suwaidan et al. (2016) found that certain quinazolinone analogues showed broad-spectrum antitumor activity, with some compounds demonstrating potency comparable to or greater than 5-fluorouracil (Al-Suwaidan et al., 2016). Another study by Mehta et al. (2019) synthesized quinazolin-3(4H)-yl acetamide derivatives, revealing significant antimicrobial and anticancer activities in vitro (Mehta et al., 2019).
Structural Aspects and Properties
Karmakar et al. (2007) investigated the structural aspects of similar amide-containing isoquinoline derivatives, exploring their ability to form gels and crystalline salts with mineral acids, and their fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Metabolite Identification and Transporter-Mediated Excretion
A study by Umehara et al. (2009) identified the metabolites of a structurally related compound and investigated their renal and hepatic excretion via transporters. This research contributes to understanding the pharmacokinetics of similar compounds (Umehara et al., 2009).
Synthesis and Transformations
Aleksanyan and Hambardzumyan (2013) focused on the synthesis and transformations of quinoline derivatives, highlighting their potential use in biochemistry and medicine due to their properties as efficient fluorophores (Aleksanyan & Hambardzumyan, 2013).
Imaging Applications in Medicine
Wang et al. (2014) synthesized a novel compound for potential use in PET imaging, demonstrating its utility in imaging EGFR, HER2, and HER3 signaling, indicating potential applications in medical diagnostics (Wang, Gao, & Zheng, 2014).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-4-17-5-11-23-21(13-17)28(34)22(27(33)18-6-8-19(29)9-7-18)15-31(23)16-26(32)30-20-10-12-24(35-2)25(14-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPWNVSPOJQUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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